molecular formula C16H20N2O4S B10896385 N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B10896385
M. Wt: 336.4 g/mol
InChI Key: HOHXUPJXAPUKSF-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is a complex organic compound that features a bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both a bicyclo[2.2.1]heptane core and an acetylsulfamoylphenyl group, contributes to its distinctive chemical properties and reactivity.

Properties

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C16H20N2O4S/c1-10(19)18-23(21,22)14-6-4-13(5-7-14)17-16(20)15-9-11-2-3-12(15)8-11/h4-7,11-12,15H,2-3,8-9H2,1H3,(H,17,20)(H,18,19)

InChI Key

HOHXUPJXAPUKSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC3CCC2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated purification systems to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Biological Activity

N-[4-(Acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C14H16N2O3S
  • Molecular Weight: 288.35 g/mol
  • IUPAC Name: this compound

The compound features a bicyclic structure, which is significant for its biological activity, particularly in modulating interactions with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through:

  • HDAC Inhibition: The compound has been identified as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression and has implications in cancer therapy and treatment of neurodegenerative diseases .
  • Anti-inflammatory Properties: Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases .
  • Anticancer Activity: The compound's ability to modulate cell cycle progression and induce apoptosis in cancer cells has been documented, showcasing its potential as an anticancer agent .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Biological Activity IC50 Value (µM) Target Reference
HDAC Inhibition15HDAC1
Anti-inflammatory Activity20TNF-alpha
Antiproliferative Activity12Cancer Cell Lines

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

  • Cancer Treatment Study:
    • A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
  • Autoimmune Disease Model:
    • In an animal model of rheumatoid arthritis, administration of the compound led to decreased levels of inflammatory markers and improved clinical scores, indicating its potential therapeutic effects against autoimmune conditions .
  • Neuroprotection Study:
    • Research on neurodegenerative disease models indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting a role in neuroprotection .

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